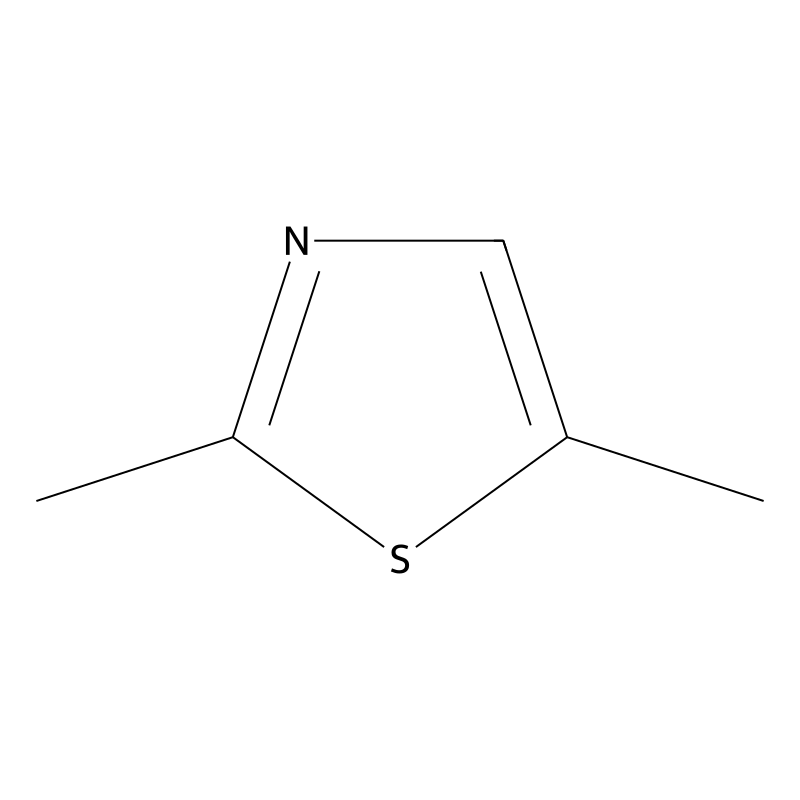

2,5-Dimethylthiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Canonical SMILES

Olfactory Testing and Food Science

- Odorant for Olfactory Testing: 2,5-Dimethylthiazole possesses a distinct, meaty aroma, making it a valuable tool in olfactory testing []. Researchers can use it to evaluate an individual's sense of smell or test the effectiveness of odor-neutralizing products [].

Analytical Chemistry

- Reference Substance in GC-MS Analysis: Due to its well-defined chemical structure and characteristic properties, 2,5-Dimethylthiazole acts as a reference standard in gas chromatography-mass spectrometry (GC-MS) analysis []. This technique helps identify and quantify various compounds, including those found in food and flavoring agents [].

Potential for Future Applications

- Drug Discovery and Development: The unique properties of 2,5-Dimethylthiazole might contribute to the development of novel drugs. However, further research is needed to explore its potential therapeutic effects and mechanisms of action [].

- Food Additives and Biomaterials: Initial studies suggest that 2,5-Dimethylthiazole may have potential applications as a food additive, influencing flavor profiles or acting as a preservative []. Additionally, its properties might be useful in developing new biomaterials for various purposes [].

2,5-Dimethylthiazole is an organic compound with the molecular formula . It belongs to the thiazole family, characterized by a five-membered ring containing both nitrogen and sulfur atoms. This compound features two methyl groups attached to the thiazole ring at the 2 and 5 positions, which significantly influence its chemical properties and biological activities. The structure of 2,5-dimethylthiazole can be represented as follows:

textN / \ S C | | C - C | | CH3 CH3

- While detailed safety data is not readily available, it's important to handle unknown compounds with caution.

- Standard laboratory practices for handling organic chemicals should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and working in a fume hood [].

- Electrophilic Aromatic Substitution: The presence of methyl groups activates the aromatic ring, allowing for substitution reactions at the 5-position.

- Deprotonation: Strong bases can deprotonate the compound at the C2 position, forming stabilized ylide intermediates.

- Oxidation: The nitrogen atom can be oxidized to form thiazole N-oxides, which are valuable in palladium-catalyzed reactions.

- Cycloaddition Reactions: 2,5-dimethylthiazole can engage in cycloadditions, particularly Diels-Alder reactions, under specific conditions.

Research indicates that 2,5-dimethylthiazole exhibits notable biological activities, particularly antifungal properties. Studies have shown that it can effectively inhibit the growth of various fungal strains, making it a potential candidate for antifungal drug development . Additionally, its structure suggests possible interactions with biological targets due to its ability to form hydrogen bonds and engage in π-π stacking interactions.

Several synthetic routes exist for producing 2,5-dimethylthiazole:

- Hantzsch Thiazole Synthesis: This method involves reacting haloketones with thioamides.

- Condensation Reactions: The combination of α-aminonitriles with carbon disulfide can yield thiazoles.

- Alkylation of Thiazoles: Starting from simpler thiazoles, alkylation at nitrogen can produce various derivatives including 2,5-dimethylthiazole.

2,5-Dimethylthiazole finds applications in several fields:

- Agriculture: Its antifungal properties make it useful in developing agricultural fungicides.

- Flavoring Agents: The compound is utilized in the food industry as a flavoring agent due to its characteristic odor.

- Pharmaceuticals: Ongoing research explores its potential as a lead compound in drug development against fungal infections.

Interaction studies have focused on how 2,5-dimethylthiazole interacts with biological systems. Its ability to inhibit fungal growth suggests that it may interfere with specific metabolic pathways or cell wall synthesis in fungi. Further studies are required to elucidate its precise mechanisms of action and potential side effects.

Several compounds share structural similarities with 2,5-dimethylthiazole. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Methylthiazole | One methyl group at position 2 | Less sterically hindered than 2,5-dimethylthiazole |

| 4-Methylthiazole | One methyl group at position 4 | Different reactivity patterns due to position |

| 2,4-Dimethylthiazole | Methyl groups at positions 2 and 4 | Exhibits different biological activity compared to 2,5-dimethylthiazole |

| 5-Acetyl-2,4-dimethylthiazole | Acetyl group at position 5 | Enhanced solubility and modified reactivity |

Physical Description

XLogP3

Density

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index